{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol
Overview
Description
{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol, also known as this compound, is a useful research compound. Its molecular formula is C19H19Cl2N3OS and its molecular weight is 408.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol (CID 9844329) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an imidazole ring substituted with a pyridine moiety and a dichlorophenyl sulfanyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures, particularly those containing imidazole and pyridine rings, exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances their antibacterial activity by stabilizing the compound's electronic configuration.
Anticancer Potential
The anticancer properties of imidazole derivatives have been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported that thiazole-integrated imidazoles showed promising results against glioblastoma and melanoma cell lines, suggesting that modifications in the imidazole structure can lead to enhanced anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Imidazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in microbial cells or cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can intercalate into DNA, preventing replication and transcription processes crucial for cell survival.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antibacterial Efficacy
A study conducted on various imidazole derivatives highlighted the importance of structural components in determining antibacterial efficacy. The presence of dichlorophenyl groups was noted to enhance activity against MRSA strains significantly .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of similar compounds, researchers found that modifications to the imidazole ring could lead to increased selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-12(2)18-19(26-16-8-14(20)7-15(21)9-16)24(17(11-25)23-18)10-13-3-5-22-6-4-13/h3-9,12,25H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVDPSJUTNFOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431723 | |
Record name | {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178981-89-0 | |
Record name | {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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